molecular formula C18H27NO3 B13086182 trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Cat. No.: B13086182
M. Wt: 305.4 g/mol
InChI Key: YJCUXQUZEWBFSG-HOTGVXAUSA-N
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Description

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a 3-methylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl group, hydroxy group, and 3-methylbenzyl group are introduced through a series of substitution reactions. Common reagents used in these reactions include tert-butyl chloride, sodium hydroxide, and 3-methylbenzyl chloride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The tert-butyl and 3-methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used as a probe in biochemical studies to understand enzyme-substrate interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological effects on various biological targets.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl trans-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
  • tert-Butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
  • tert-Butyl 3,4-trans-4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring distinguishes these compounds from each other.
  • Chemical Properties: Variations in functional groups lead to differences in reactivity and chemical behavior.
  • Applications: Each compound may have unique applications based on its specific chemical properties and biological activities.

Properties

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-[(3-methylphenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16-/m0/s1

InChI Key

YJCUXQUZEWBFSG-HOTGVXAUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H]2CN(CC[C@@H]2O)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C

Origin of Product

United States

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